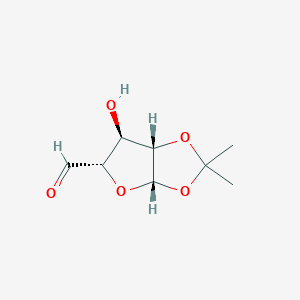
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride
Overview
Description
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 1797677-17-8 . It has a molecular weight of 192.69 . The IUPAC name for this compound is this compound . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H16N2O.ClH/c1-2-10-7(11)8(9)5-3-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 192.69 . The storage temperature for this compound is at room temperature .Scientific Research Applications
Ethylene Biosynthesis and Plant Biology
- ACC is recognized as a direct precursor to the plant hormone ethylene, playing a significant role in various plant developmental processes. Studies have explored its synthesis, the role of enzymes like ACC synthase and oxidase, and its signaling independent of ethylene biosynthesis, highlighting the complexity of plant hormone regulation (Polko & Kieber, 2019; Vanderstraeten & Van Der Straeten, 2017).
Bioconjugation Studies
- Research on carbodiimide-mediated amide formation, particularly involving carboxylic acid and amine reactions in aqueous media, provides insights into bioconjugation processes. These findings are pertinent for understanding peptide linkage formation and could be relevant for studying 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride’s utility in biochemical applications (Nakajima & Ikada, 1995).
Structural and Conformational Analysis
- Quantum mechanical calculations have been applied to analyze the conformational preferences and backbone flexibility of related cyclopentane amino acids, offering foundational insights into the structural determinants that influence molecular behavior in different environments. This research is crucial for understanding the physical and chemical properties of cyclic amino acids, including potential derivatives like this compound (Alemán et al., 2006).
Microbial Interaction and Ethylene Regulation
- ACC's role extends into microbial interactions, with certain microorganisms capable of producing ACC deaminase, which degrades ACC to reduce plant stress ethylene levels. This highlights the potential for microbial management of plant growth and stress responses, a research avenue that could be explored with this compound in the context of its structural analogs (Jia et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
1-amino-N-ethylcyclopentane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-10-7(11)8(9)5-3-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXQEOCNSICHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1528149.png)
![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)
![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)









![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)

